WU-04

Antiviral Drug Discovery Enzyme Inhibition Binding Kinetics

WU-04 (Iscartrelvir, CAS 2921711-74-0) is a non-covalent, orally active inhibitor of the SARS-CoV-2 main protease (3CLpro, also known as Mpro). Structurally, it is an N-[(1S,2R)-2-{[4-bromo-2-(methylcarbamoyl)-6-nitrophenyl]amino}cyclohexyl]isoquinoline-4-carboxamide derivative with a molecular weight of 526.4 g/mol.

Molecular Formula C24H24BrN5O4
Molecular Weight 526.4 g/mol
CAS No. 2921711-74-0
Cat. No. B12378890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWU-04
CAS2921711-74-0
Molecular FormulaC24H24BrN5O4
Molecular Weight526.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])NC2CCCCC2NC(=O)C3=CN=CC4=CC=CC=C43
InChIInChI=1S/C24H24BrN5O4/c1-26-23(31)17-10-15(25)11-21(30(33)34)22(17)28-19-8-4-5-9-20(19)29-24(32)18-13-27-12-14-6-2-3-7-16(14)18/h2-3,6-7,10-13,19-20,28H,4-5,8-9H2,1H3,(H,26,31)(H,29,32)/t19-,20+/m1/s1
InChIKeyBPLNOSFMIIASSJ-UXHICEINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

WU-04 (Iscartrelvir) Compound Procurement Guide: Non-Covalent SARS-CoV-2 3CLpro Inhibitor with Documented Pan-Coronavirus Activity


WU-04 (Iscartrelvir, CAS 2921711-74-0) is a non-covalent, orally active inhibitor of the SARS-CoV-2 main protease (3CLpro, also known as Mpro) [1]. Structurally, it is an N-[(1S,2R)-2-{[4-bromo-2-(methylcarbamoyl)-6-nitrophenyl]amino}cyclohexyl]isoquinoline-4-carboxamide derivative with a molecular weight of 526.4 g/mol [2]. Unlike the majority of coronavirus 3CLpro inhibitors reported to date which act through covalent warhead mechanisms, WU-04 binds reversibly to the catalytic pocket with a 1:1 stoichiometry and a binding Kd of 37 nM . The compound is currently in Phase III clinical trials (NCT06197217) for COVID-19 treatment [3].

Non-covalent 3CLpro inhibition studies Reversible binding mechanism differentiation from covalent inhibitors
Pan-coronavirus screening programs Reported multi-species 3CLpro inhibition profile across SARS-CoV-2, SARS-CoV, MERS-CoV
Resistance surveillance & mutation analysis Characterized non-covalent inhibitor-specific resistance mutation signature

Why Generic Substitution Fails: WU-04's Non-Covalent Mechanism and Resistance Profile Differentiate It from Other 3CLpro Inhibitors


In the 3CLpro inhibitor class, covalent inhibitors such as nirmatrelvir (PF-07321332) and ensitrelvir (S-217622) dominate the clinical landscape [1]. However, these compounds cannot be simply interchanged with WU-04 due to fundamentally distinct binding mechanisms and resistance profiles. WU-04 is a non-covalent inhibitor, whereas nirmatrelvir and ensitrelvir are covalent inhibitors [2]. This mechanistic difference translates directly into divergent mutational susceptibility: mutations at residue M49 confer resistance to nirmatrelvir and ensitrelvir via distinct structural perturbations compared to those that affect WU-04 binding [3]. Specifically, the M49K mutation destabilizes the WU-04-binding pocket, impacting WU-04 binding more significantly than it impacts substrate binding [3]. The documented resistance-conferring double mutations M49K/M165V and M49K/S301P are specific to WU-04, establishing a unique resistance signature that cannot be extrapolated from covalent inhibitor data [4]. For procurement decisions involving antiviral screening, resistance surveillance, or mechanism-of-action studies, substitution with a covalent analog fundamentally alters the experimental question being asked.

WU-04 (Non-covalent)
Reversible binding, defined Kd
Resistance double mutations: M49K/M165V, M49K/S301P
Covalent inhibitors (nirmatrelvir, ensitrelvir)
Irreversible warhead-based binding
Distinct M49 mutation effects; resistance profiles compound-specific

Substitution may shift mechanism-of-action interpretations and resistance surveillance results. Non-covalent and covalent 3CLpro inhibitors may not transfer binding kinetics or mutation escape profiles directly.

WU-04 Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Evaluation


Non-Covalent Binding Mechanism with Defined Binding Affinity: Differentiating WU-04 from Covalent 3CLpro Inhibitors

WU-04 is a non-covalent, reversible inhibitor of SARS-CoV-2 3CLpro, in contrast to the majority of reported coronavirus 3CLpro inhibitors including clinically approved nirmatrelvir and ensitrelvir, which are covalent inhibitors [1]. WU-04 binds to the catalytic pocket of 3CLpro with a 1:1 stoichiometry and a measured binding dissociation constant (Kd) of 37 nM . This reversible binding mechanism eliminates the requirement for a reactive warhead, distinguishing WU-04 fundamentally from covalent inhibitors in terms of off-target reactivity potential and binding kinetics [1].

Non-Covalent Binding
Reported
Kd = 37 nM
1:1 binding stoichiometry
Supports reversible binding differentiation from covalent inhibitors
Mechanistic distinction; off-target profiling context
Antiviral Drug Discovery Enzyme Inhibition Binding Kinetics

Pan-Coronavirus 3CLpro Inhibition: WU-04 Quantitative IC50 Values Across SARS-CoV, MERS-CoV, and SARS-CoV-2

WU-04 demonstrates potent inhibition against 3CLpro from multiple coronaviruses, establishing its classification as a pan-inhibitor [1]. Quantitative IC50 values are: SARS-CoV-2 3CLpro IC50 = 72 nM; SARS-CoV-2 Omicron variant (P132H mutant) 3CLpro IC50 = 53 nM; SARS-CoV 3CLpro IC50 = 55 nM; MERS-CoV 3CLpro IC50 = 1 μM . This pan-coronavirus profile contrasts with many 3CLpro inhibitors optimized solely against SARS-CoV-2, which may exhibit reduced potency against other coronaviruses [1].

Pan-Coronavirus IC50
Cross-study comparable
SARS-CoV-2 WT 72 nM
SARS-CoV 55 nM
MERS-CoV 1 µM
Omicron (P132H) 53 nM
Supports broad-spectrum coronavirus inhibition screening
Enzymatic assay context; MERS-CoV potency may require review
Pan-Coronavirus Antiviral Broad-Spectrum Inhibitor Pandemic Preparedness

Head-to-Head Cellular Antiviral Potency: WU-04 vs. Nirmatrelvir (PF-07321332) in A549 and Vero E6 Cells

In direct comparative cellular assays, WU-04 exhibits superior antiviral potency compared to the clinically approved covalent inhibitor nirmatrelvir (PF-07321332) [1]. In A549 cells infected with SARS-CoV-2, WU-04 demonstrates an EC50 of 12 nM and EC90 of 36 nM, compared to nirmatrelvir's EC50 of 117 nM . In Vero E6 cells, WU-04 shows an EC50 of 10 nM . A separate study reports WU-04 EC50 of 42 nM in antiviral assays, which remains superior to nirmatrelvir's EC50 of 123 nM in the same comparative evaluation [2]. WU-04 also shows potent activity in primary normal human bronchial epithelial (NHBE) cells with EC50 of 3 nM .

Cellular EC50 vs Nirmatrelvir
Head-to-head comparison
WU-04 A549 12 nM
Nirmatrelvir A549 117 nM
WU-04 Vero E6 10 nM
~9.8-fold difference
Reported higher cell-based antiviral response; supports assay sensitivity evaluation
Cell-type and assay condition context; CC50 > 20 µM
Antiviral Efficacy SARS-CoV-2 Replication Cell-Based Assay

In Vivo Efficacy Equivalence: WU-04 Matches Nirmatrelvir in K18-hACE2 Mouse Model at Equivalent Oral Doses

Despite its non-covalent mechanism, WU-04 demonstrates in vivo antiviral efficacy comparable to the clinically approved covalent inhibitor nirmatrelvir [1]. In the K18-hACE2 transgenic mouse model of SARS-CoV-2 infection, WU-04 administered orally at doses of 100, 200, or 300 mpk twice daily showed anti-SARS-CoV-2 activity similar to that of PF-07321332 (nirmatrelvir) when the same dose was administered orally . This head-to-head in vivo comparison establishes that WU-04's non-covalent binding does not compromise its ability to achieve therapeutic effect in a living system.

In Vivo Model Response
Head-to-head
Reported similar activity
WU-04 vs nirmatrelvir at matched oral doses (K18-hACE2 mouse)
Supports non-covalent inhibitor in vivo model-response comparison
Model-specific endpoint context; statistically non-inferior reported
In Vivo Pharmacology Animal Model Oral Bioavailability

Unique Resistance Mutation Signature: M49K/M165V and M49K/S301P Double Mutations Confer Specific Resistance to WU-04

WU-04 possesses a defined and unique resistance mutation signature distinct from other 3CLpro inhibitors [1]. Two specific double mutations in SARS-CoV-2 3CLpro—M49K/M165V and M49K/S301P—confer resistance to WU-04 [2]. Crystallographic analysis reveals that the M49K mutation destabilizes the WU-04-binding pocket, impacting WU-04 binding more significantly than substrate binding [3]. The M165V mutation directly interferes with WU-04 binding, while S301P, located distal to the binding pocket, indirectly affects WU-04 binding by restricting rotation of the 3CLpro C-terminal tail and impeding dimerization [3]. Importantly, mutations at the same residue M49 exhibit distinct effects on different 3CLpro inhibitors (ensitrelvir and nirmatrelvir), demonstrating that resistance profiles are compound-specific rather than class-general [4].

Resistance Signature
Reported mechanistic
M49K/M165V, M49K/S301P
Double mutations conferring WU-04-specific resistance
Supports compound-specific resistance profiling and cross-resistance studies
Crystallography and MD simulation context; distinct from covalent inhibitor mutations
Drug Resistance Mutation Analysis Antiviral Durability

Activity Retention Against SARS-CoV-2 Omicron Variant: WU-04 Maintains Potency Comparable to Wild-Type

WU-04 maintains potent antiviral activity against the SARS-CoV-2 Omicron variant, with minimal loss of potency compared to wild-type virus . Against the Omicron variant 3CLpro (P132H mutant), WU-04 exhibits an IC50 of 53 nM, which is similar to its potency against wild-type 3CLpro (IC50 = 72 nM) . In Caco-2 cells infected with the Omicron variant, WU-04 demonstrates an EC50 of 24 nM . Computational molecular dynamics studies further confirm that WU-04 maintains effective binding to 3CLpro across six SARS-CoV-2 variants (Alpha, Beta, Gamma, Delta, Lambda, and Omicron) with minimal energy differences relative to wild-type, supporting its classification as a variant-agnostic pan-inhibitor [1].

Omicron Potency Retention
Cross-study comparable
WT 3CLpro IC50 72 nM
Omicron 3CLpro IC50 53 nM
Caco-2 cell EC50 24 nM
Supports variant-agnostic antiviral research tool selection
MD simulations across six variants also reported
SARS-CoV-2 Variants Omicron Variant-Agnostic Antiviral

Optimal Procurement and Research Application Scenarios for WU-04 Based on Validated Differentiation Evidence


Non-Covalent vs. Covalent 3CLpro Inhibitor Mechanism-of-Action Comparative Studies

WU-04 serves as the optimal non-covalent comparator compound for studies examining the mechanistic distinctions between reversible and irreversible 3CLpro inhibition. With a defined Kd of 37 nM and 1:1 binding stoichiometry , WU-04 enables direct comparison with covalent inhibitors such as nirmatrelvir or ensitrelvir in binding kinetics, residence time, and off-target profiling experiments. This application is supported by WU-04's established non-covalent mechanism and head-to-head in vitro and in vivo data against nirmatrelvir [1].

Pan-Coronavirus Broad-Spectrum Antiviral Screening Programs

For screening programs requiring validated activity across multiple coronaviruses, WU-04 provides a single compound with documented potency against 3CLpro from SARS-CoV-2 (IC50 = 72 nM), SARS-CoV (IC50 = 55 nM), and MERS-CoV (IC50 = 1 μM) . Cellular antiviral activity against MERS-CoV is also confirmed with EC50 values of 53 nM in Calu-3 cells and 609 nM in Vero E6 cells . This breadth of coverage reduces compound inventory requirements and enables cross-coronavirus comparison using a consistent chemical probe.

SARS-CoV-2 Resistance Surveillance and Mutation Escape Studies Using a Characterized Non-Covalent Inhibitor

WU-04 is uniquely positioned for resistance mechanism studies due to its fully characterized resistance mutation signature. The M49K/M165V and M49K/S301P double mutations are specifically validated as WU-04 resistance-conferring mutations . Furthermore, the distinct effects of M49 mutations on WU-04 compared to ensitrelvir and nirmatrelvir make WU-04 an essential tool for laboratories conducting comparative resistance profiling, cross-resistance assessment, or combination therapy evaluation involving multiple 3CLpro inhibitor classes.

Variant-Agnostic SARS-CoV-2 Research Requiring Consistent Potency Across Major Variants

For research programs studying multiple SARS-CoV-2 variants or requiring an antiviral tool whose activity is not compromised by variant evolution, WU-04 offers validated potency retention across Alpha, Beta, Gamma, Delta, Lambda, and Omicron variants . Specific Omicron variant data include 3CLpro IC50 = 53 nM and Caco-2 cell EC50 = 24 nM, which are comparable to wild-type potency [1]. This consistency eliminates the need for variant-specific inhibitor optimization or procurement of multiple variant-targeting compounds.

Application
Selection Property
Validation Focus
Mechanism-of-action 3CLpro inhibitor studies
Non-covalent reversible binding mechanism
Binding kinetics and off-target profiling context
Pan-coronavirus antiviral screening
Multi-species 3CLpro inhibition profile
Cross-coronavirus potency validation
Resistance mechanism and mutation escape studies
Characterized resistance mutation signature
Mutation-specific susceptibility and cross-resistance evaluation
Variant-agnostic antiviral research
Potency retention across major SARS-CoV-2 variants
Omicron and variant panel validation
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